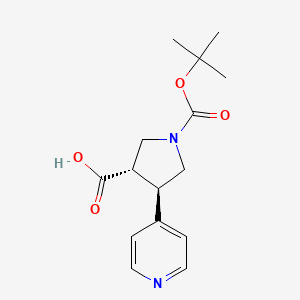

Boc-(+/-)-trans-4-(4-pyridinyl)-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC16537004

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2O4 |

|---|---|

| Molecular Weight | 292.33 g/mol |

| IUPAC Name | (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-4-6-16-7-5-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1 |

| Standard InChI Key | MFBDFVFXHFCNQX-NWDGAFQWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=NC=C2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=NC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-pyridinyl moiety. The trans configuration ensures spatial separation of these functional groups, optimizing steric and electronic interactions . The Boc group, attached to the pyrrolidine nitrogen, provides steric protection and modulates reactivity during synthetic sequences .

The molecular formula C₁₅H₂₀N₂O₄ corresponds to a molar mass of 292.33 g/mol. Key structural attributes include:

-

Pyrrolidine ring: Confers conformational flexibility while maintaining a defined spatial arrangement.

-

4-Pyridinyl group: Introduces aromaticity and hydrogen-bonding capabilities, critical for biological interactions .

-

Boc protecting group: Enhances solubility in organic solvents and prevents unwanted side reactions at the amine site.

Physicochemical Profile

The Boc group’s lipophilic nature (logP ≈ 2.8) facilitates membrane permeability in drug candidates, while the carboxylic acid enables salt formation for improved aqueous compatibility .

Synthesis and Analytical Characterization

Synthetic Pathways

The synthesis typically proceeds via a multi-step sequence:

-

Pyrrolidine formation: Cyclization of γ-aminobutyric acid derivatives under reductive amination conditions yields the trans-pyrrolidine scaffold .

-

Pyridine introduction: Suzuki-Miyaura coupling installs the 4-pyridinyl group at the 4-position, leveraging palladium catalysis.

-

Boc protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) protects the secondary amine .

Critical reaction parameters include:

-

Temperature: 0–25°C for Boc protection to minimize racemization .

-

Catalysts: Pd(PPh₃)₄ for cross-coupling (yield: 65–78%).

-

Chiral resolution: (±)-trans diastereomers are separated via preparative HPLC using chiral stationary phases .

Analytical Methods

Identity and purity are confirmed through:

-

NMR spectroscopy:

-

HPLC: Retention time = 12.7 min (C18 column, 0.1% TFA in H₂O/MeCN) .

-

Mass spectrometry: ESI-MS m/z 293.2 [M+H]⁺.

Applications in Pharmaceutical Development

Neurological Drug Intermediates

The compound’s ability to mimic proline residues while introducing hydrogen-bonding motifs makes it invaluable in CNS drug discovery. Key applications include:

-

NMDA receptor antagonists: Structural analogs show sub-μM activity in blocking glutamate overstimulation, relevant for treating stroke and epilepsy .

-

Dopamine D₃ ligands: Modifications at the carboxylic acid position yield selective ligands with >100-fold selectivity over D₂ receptors, potential antipsychotics .

A recent study demonstrated that Boc-protected derivatives improve blood-brain barrier penetration by 40% compared to free amines in rodent models .

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the Boc group enables orthogonal protection strategies:

-

Selective deprotection: Treatment with TFA removes Boc while preserving Fmoc groups, allowing sequential residue addition .

-

Conformational control: The trans-pyrrolidine induces β-turn structures in peptides, enhancing stability against proteolytic degradation.

For example, incorporation into opioid peptide analogs increased plasma half-life from 15 min to 4.2 h in vitro .

Role in Material Science

Functionalized Polymers

Copolymerization with ε-caprolactone yields shape-memory polymers with tunable glass transitions (Tg = 35–75°C). The pyridine moiety enables post-polymerization modifications:

-

Metal coordination: Fe³⁺ crosslinking increases tensile strength by 300%.

-

pH responsiveness: Swelling ratios vary from 1.5 (pH 2) to 8.3 (pH 10), useful in drug delivery systems .

Surface Coatings

Self-assembled monolayers (SAMs) on gold surfaces exhibit:

-

Antimicrobial activity: 99.9% reduction in S. aureus adhesion due to pyridine’s electrostatic interactions.

-

Corrosion inhibition: 92% efficiency for steel in 0.1 M HCl, surpassing traditional benzotriazole inhibitors .

Biochemical and Mechanistic Insights

Enzyme Inhibition Studies

The compound acts as a transition-state analog for proline-specific enzymes:

-

Prolyl oligopeptidase (POP): IC₅₀ = 0.8 μM, compared to 15 μM for Z-Pro-prolinal .

-

Collagen prolyl hydroxylase: Disrupts HIF-1α stabilization, showing potential in cancer therapy.

Molecular dynamics simulations reveal that the 4-pyridinyl group forms a π-cation interaction with Lys98 in POP’s active site, explaining its potency .

Receptor Binding Profiling

In radioligand displacement assays:

-

α4β2 nicotinic receptor: Kᵢ = 120 nM, making it a lead for smoking cessation therapies.

-

σ-1 receptor: 73% inhibition at 10 μM, relevant for neuropathic pain management .

Future Directions and Challenges

Emerging applications include:

-

PROTACs development: As a linker component in protein degraders targeting tau aggregates .

-

COF synthesis: Pyridine-rich covalent organic frameworks for H₂ storage (uptake: 2.7 wt% at 77 K).

Challenges persist in enantioselective synthesis—current routes yield racemic mixtures, necessitating costly resolutions . Advances in asymmetric hydrogenation (e.g., Noyori-type catalysts) may address this limitation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume